molecular formula C20H24F2N2O6S2 B1262967 N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Cat. No. B1262967
M. Wt: 490.5 g/mol
InChI Key: WBDKGYJGOVJXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide is a sulfonamide.

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

  • Research has focused on the synthesis of new sulfonamides bearing the 1,4-benzodioxin ring, showing promise as antibacterial agents and potential therapeutic agents for inflammatory ailments. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide and its derivatives have demonstrated good inhibitory activity against various bacterial strains and decent inhibition against the lipoxygenase enzyme, suggesting their role in treating inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition Studies

  • Several studies have synthesized and tested various derivatives of the compound for their enzyme inhibitory potential. For example, compounds with the 1,4-benzodioxin-6-sulfonamide moiety have shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating potential applications in treating diseases related to enzyme dysregulation (Abbasi et al., 2019).

Antimicrobial and Antifungal Applications

  • Research has also explored the antimicrobial and antifungal potential of derivatives of this compound. Certain synthesized molecules, such as 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, have been found to possess suitable antibacterial and antifungal properties (Abbasi et al., 2020).

Other Biological Activities

  • Additional studies have indicated the potential of derivatives in various biological activities, such as carbonic anhydrase inhibition, which is relevant in the context of treating certain medical conditions like glaucoma (Scozzafava et al., 2000).

properties

Product Name

N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

Molecular Formula

C20H24F2N2O6S2

Molecular Weight

490.5 g/mol

IUPAC Name

N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C20H24F2N2O6S2/c21-16-6-5-7-17(22)20(16)32(27,28)24-11-4-2-1-3-10-23-31(25,26)15-8-9-18-19(14-15)30-13-12-29-18/h5-9,14,23-24H,1-4,10-13H2

InChI Key

WBDKGYJGOVJXCO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCCCCNS(=O)(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
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N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide

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